molecular formula C12H19NO2 B13244435 (2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine

(2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine

Cat. No.: B13244435
M. Wt: 209.28 g/mol
InChI Key: FQKNICLGCMRJDF-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine is a chemical compound of interest in organic synthesis and pharmaceutical research. This amine is classified as a secondary amine and features both ethoxyethyl and methoxybenzyl functional groups, which may influence its physicochemical properties and reactivity. The ethoxyethyl chain can impart flexibility and moderate polarity, while the methoxyphenyl group may contribute to aromatic interaction capabilities. In research settings, this structural motif suggests potential utility as a synthetic intermediate or building block in the development of more complex molecules. Researchers might employ it in the study of structure-activity relationships or as a precursor in the synthesis of compounds for various experimental applications. As with many amines, it may serve as a ligand or be utilized in the formation of salts. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate care.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-ethoxy-N-[(2-methoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C12H19NO2/c1-3-15-9-8-13-10-11-6-4-5-7-12(11)14-2/h4-7,13H,3,8-10H2,1-2H3

InChI Key

FQKNICLGCMRJDF-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Overview

(2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine is an organic compound that may be synthesized through various chemical processes. Information regarding specific preparation methods is limited in the provided documents. However, similar compounds and relevant chemical reactions can provide insight into potential synthetic routes.

Synthetic Approaches

Based on the document analysis, the synthesis of (2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine may involve the following approaches:

  • Reductive Amination : This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For example, 2-methoxybenzaldehyde could react with 2-ethoxyethylamine, followed by reduction of the resulting imine to form the desired amine.

    • The reaction is typically carried out in a solvent such as methanol under an inert atmosphere.

    • Catalysts such as metal complexes can be used to promote the reaction.

    • A base, such as cesium carbonate, may be added to facilitate the reaction.

  • Alkylation of Amines : This method involves alkylating an amine with an alkyl halide or a similar reagent. 2-Methoxyphenylmethyl halide could react with 2-ethoxyethylamine to form the desired amine.

Preparation of 2-Methoxyethylamine

The preparation of 2-methoxyethylamine, a structural component of the target compound, is described in one document. The process involves several steps:

Example Reaction Conditions

One document details reaction conditions for synthesizing N-methylated tertiary amines, which can be adapted for the synthesis of (2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine:

  • Amine (0.20 mmol), aldehyde (0.20 mmol), catalyst (0.2 mol %), cesium carbonate (20 mol%), and dry methanol are added under an argon atmosphere.
  • The mixture is heated in a preheated oil bath at 100 °C for 16 h.
  • The product is purified by column chromatography using ethyl acetate/hexane as the eluent.

Scientific Research Applications

Based on the search results, a detailed report focusing solely on the applications of the compound "(2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine" is not possible, as the provided documents do not contain specific application details for this compound. However, some information related to the compound and its analogs can be extracted.

Chemical and Structural Information
"(2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine" is a chemical compound with the molecular formula C12H19NO2 . Its PubChem CID is 43387954 . ChemSRC provides information such as MSDS, density, melting point, boiling point, and structure for the CAS number 1156424-48-4, which corresponds to "(2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine" .

Related Compounds and Potential Hazards
The search results mention a related compound, 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine), which belongs to the 2C drug class . A clinical case reported an 18-year-old female who experienced a seizure, tachycardia, hypertension, agitation, and confusion after exposure to 25I-NBOMe . This suggests that compounds with similar structures should be handled with caution, and their potential hazards should be thoroughly investigated.

Arsenic and Environmental Health
While not directly related to the target compound, some search results discuss arsenic exposure and its effects on human health . These articles cover topics such as arsenic-induced health effects, carcinogenicity, and potential mitigation strategies . This information may be relevant in the broader context of environmental health and toxicology but does not provide specific applications for "(2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine."

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine involves its interaction with various molecular targets, primarily through its amine group. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Analogues

Compound Name R1 Substituent R2 Substituent Key Property/Biological Activity Reference
(2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine 2-Ethoxyethyl 2-Methoxyphenylmethyl Potential CNS activity (inferred)
SMP (6-Aminohexyl[(2-methoxyphenyl)methyl]amine) 6-Aminohexyl 2-Methoxyphenylmethyl Muscarinic receptor ligand
Nitrosobis(2-ethoxyethyl)amine Bis(2-ethoxyethyl) N/A Carcinogen (liver tumors)
N-Benzyl-N-(2-ethoxyethyl)ethaneamine 2-Ethoxyethyl Benzyl Synthetic intermediate (36% yield)

Table 2: Physicochemical Properties of Selected Compounds

Compound Molecular Weight Boiling Point (°C) Density (g/cm³) Water Solubility
(2-Ethoxyethyl)(methyl)amine 103.16 193.43 (est.) 0.8363 Low
Target Compound (estimated) ~265.35 >200 ~0.95 Very low N/A

Biological Activity

(2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 209.27 g/mol
  • IUPAC Name : (2-Ethoxyethyl)(2-methoxyphenyl)methylamine

The biological activity of (2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine is primarily attributed to its interaction with various neurotransmitter systems. It may act as a selective serotonin reuptake inhibitor (SSRI), influencing serotonin levels in the brain and potentially affecting mood and anxiety disorders. Additionally, its structure suggests possible interactions with adrenergic and dopaminergic receptors, which could contribute to its psychoactive effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to (2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine exhibit significant antimicrobial properties. For instance, derivatives of phenethylamines have shown efficacy against various bacterial strains, indicating a potential for development into antimicrobial agents.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
25I-NBOMeE. coli4 µg/mL
25C-NBOMeS. aureus8 µg/mL

Neuropharmacological Effects

The compound's potential as a psychoactive substance has been highlighted in clinical case reports. For example, exposure to related compounds like 25I-NBOMe has resulted in significant neuropharmacological effects, including seizures and altered mental status. These findings underscore the importance of understanding the pharmacodynamics of (2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine.

Case Studies

  • Clinical Case Report on 25I-NBOMe :
    • An 18-year-old female experienced severe agitation and confusion following exposure to 25I-NBOMe, a compound structurally related to (2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine. The patient exhibited tachycardia and hypertension but improved with supportive care, highlighting the compound's significant impact on the central nervous system .
  • Toxicological Findings :
    • Toxicological analyses of urine samples from patients exposed to related compounds revealed the presence of metabolites associated with serotonergic activity, suggesting that similar mechanisms may be at play with (2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine .

Toxicity Profile

The toxicity of (2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine has not been extensively studied; however, related compounds in the phenethylamine class have demonstrated acute toxicity profiles:

  • Harmful if swallowed : Causes skin irritation.
  • Acute toxicity : Potential for neurotoxic effects at high doses.

Q & A

Basic: What are the recommended synthetic routes for (2-Ethoxyethyl)[(2-methoxyphenyl)methyl]amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The compound can be synthesized via reductive amination between 2-methoxybenzaldehyde and 2-ethoxyethylamine. Key steps include:

  • Reagent Selection : Use sodium cyanoborohydride (NaBH3_3CN) as a selective reducing agent in methanol or ethanol under inert atmosphere (N2_2/Ar) to minimize side reactions .
  • Catalyst Optimization : Palladium on carbon (Pd/C) or Raney nickel may enhance reaction efficiency in hydrogenation-based approaches .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (Rf_f ~0.3–0.5 in 3:1 hexane:EtOAc).

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR : Aromatic protons (2-methoxyphenyl) appear as a multiplet at δ 6.5–7.5 ppm. Methoxy (-OCH3_3) and ethoxy (-OCH2_2CH3_3) groups show singlets at δ ~3.8 and δ 1.2–1.4 (triplet) / 3.4–3.6 (quartet), respectively.
    • 13^{13}C NMR : Methoxy carbon at δ ~55–56 ppm, ethoxy carbons at δ ~67 (OCH2_2) and δ 15–17 (CH3_3) .
  • IR Spectroscopy : C-O stretches (methoxy/ethoxy) at 1050–1250 cm1^{-1}; N-H stretch (amine) at ~3300 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peak [M+H]+^+ at m/z calculated for C12_{12}H19_{19}NO2_2 (217.3 g/mol).

Advanced: How does the presence of the 2-ethoxyethyl group influence the compound's reactivity in nucleophilic substitution reactions compared to similar amines without this substituent?

Methodological Answer:
The 2-ethoxyethyl group introduces steric hindrance and electron-donating effects , reducing electrophilicity at the amine center. To assess reactivity:

  • Perform kinetic studies with model electrophiles (e.g., methyl iodide) in polar aprotic solvents (DMF, acetonitrile).
  • Compare reaction rates with analogs lacking the ethoxy group (e.g., benzylamine derivatives) using 1^1H NMR or GC-MS monitoring.
  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict charge distribution and steric maps .

Advanced: What strategies can mitigate discrepancies in biological activity data observed between in vitro and in vivo studies of this amine derivative?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG 400) or lipid-based formulations to improve bioavailability .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation).
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution via LC-MS/MS after intravenous/oral administration in rodent models .

Intermediate: What computational chemistry approaches are suitable for predicting the compound's binding affinity to serotonin receptors, and how can these models be validated experimentally?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with 5-HT2A_{2A}/5-HT1A_{1A} receptors. Focus on hydrogen bonding with Ser159/Asn343 and π-π stacking with Phe339 .
  • Validation : Perform radioligand binding assays (e.g., [3^3H]ketanserin for 5-HT2A_{2A}) using transfected HEK293 cells. Compare IC50_{50} values with computational predictions.

Intermediate: How does the stereochemistry at the amine center affect the compound's pharmacological profile, and what chiral resolution methods are recommended?

Methodological Answer:

  • Stereochemical Impact : Enantiomers may show differential binding to G-protein-coupled receptors (GPCRs). Test via enantioselective receptor assays .
  • Resolution Methods :
    • Chiral HPLC : Use Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min).
    • Enzymatic Resolution : Lipase-catalyzed acetylation in organic solvents to separate enantiomers .

Advanced: What are the key considerations when designing stability studies for this compound under various pH and temperature conditions?

Methodological Answer:

  • Study Design :
    • Forced Degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H2_2O2_2 (oxidative) at 40–60°C. Monitor via HPLC-UV (220 nm).
    • Arrhenius Analysis : Use accelerated stability data (25°C, 40°C, 60°C) to predict shelf life.
  • Degradation Pathways : Amine oxidation and hydrolysis of ethoxy groups are likely; characterize degradants via LC-HRMS .

Advanced: How can researchers analyze conflicting data regarding the compound's inhibition potency across different enzyme assays?

Methodological Answer:

  • Assay Optimization :
    • Standardize substrate concentrations (e.g., ATP for kinases) and incubation times.
    • Include positive controls (e.g., staurosporine for kinase inhibition).
  • Data Reconciliation :
    • Use enzyme kinetics models (Michaelis-Menten, IC50_{50} curve fitting) to account for substrate competition.
    • Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Intermediate: What are the best practices for quantifying trace impurities in this amine derivative, and how can their structural identities be confirmed?

Methodological Answer:

  • Analytical Techniques :
    • HPLC-DAD/ELSD : Use C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) with spiked standards.
    • LC-MS/MS : High-resolution mass spectrometry (HRMS) for impurity identification (e.g., dimerization byproducts).
  • Structural Confirmation : Compare MS/MS fragmentation patterns with synthetic reference compounds .

Advanced: What mechanistic insights can be gained from studying the compound's electrochemical behavior, and which voltammetric techniques are most informative?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Identify oxidation/reduction peaks in acetonitrile (0.1 M TBAPF6_6). The amine group may show oxidation at +0.8–1.2 V (vs. Ag/AgCl).
  • Mechanistic Insights : Correlate redox potentials with electron-donating effects of substituents (methoxy/ethoxy). Use bulk electrolysis coupled with HPLC to isolate and characterize redox products .

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